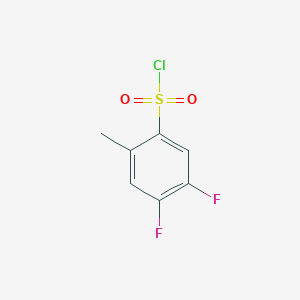
4,5-Difluoro-2-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4,5-difluoro-2-methylbenzene. One common method is the reaction of 4,5-difluoro-2-methylbenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfinyl or sulfhydryl derivatives under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other higher oxidation state compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfinyl and Sulfhydryl Derivatives: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
4,5-Difluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl chloride groups into organic molecules, which can be further modified to create a variety of functionalized compounds.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of specialty polymers and materials with specific properties.
Biological Research: The compound is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylbenzenesulfonyl chloride involves the formation of sulfonyl intermediates, which can react with various nucleophiles. The molecular targets and pathways depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a key intermediate in the formation of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzenesulfonyl chloride
- 5-Fluoro-2-methylbenzenesulfonyl chloride
- 4-Trifluoromethylbenzenesulfonyl chloride
Uniqueness
4,5-Difluoro-2-methylbenzenesulfonyl chloride is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and the properties of the resulting products. The difluoro substitution pattern can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C7H5ClF2O2S |
|---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
4,5-difluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)6(10)3-7(4)13(8,11)12/h2-3H,1H3 |
InChI Key |
HAQYNDKPLIMLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















